
4,5-Epoxycholestan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxycholestan-3-ol: is a derivative of cholesterol, characterized by an epoxide group at the 4,5-position and a hydroxyl group at the 3-position. This compound is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in various biological processes, including cholesterol homeostasis, apoptosis, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Epoxycholestan-3-ol can be synthesized through the epoxidation of cholesterol. One common method involves the use of meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction typically takes place in a solvent such as methylene chloride (CH₂Cl₂) at room temperature. The epoxidation reaction is stereospecific, retaining the regiochemistry of the starting cholesterol .
Industrial Production Methods: Industrial production of this compound often involves microbial biotransformation. Specific strains of microorganisms, such as Trichoderma koningiopsis and Mucor circinelloides, have been identified to effectively transform cholesterol into this compound and other value-added products .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Epoxycholestan-3-ol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in methylene chloride.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
4,5-Epoxycholestan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and natural products.
Biology: Studied for its role in cellular processes such as apoptosis and cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal pharmaceuticals and other value-added products
Mécanisme D'action
The mechanism of action of 4,5-Epoxycholestan-3-ol involves its interaction with cellular membranes and enzymes. As an oxysterol, it can modulate cholesterol homeostasis by binding to liver X receptors (LXRs) and other nuclear receptors. This binding regulates the expression of genes involved in cholesterol metabolism, inflammation, and apoptosis .
Comparaison Avec Des Composés Similaires
- 5α,6α-Epoxycholestan-3β-ol
- 5β,6β-Epoxycholestan-3β-ol
- 7β-Hydroxycholesterol
- 4-Cholesten-3-one
Comparison: 4,5-Epoxycholestan-3-ol is unique due to its specific epoxide group at the 4,5-position, which imparts distinct chemical reactivity and biological activity compared to other oxysterols. For instance, 5α,6α-Epoxycholestan-3β-ol and 5β,6β-Epoxycholestan-3β-ol have epoxide groups at different positions, leading to variations in their interactions with biological targets and their overall effects .
Propriétés
Numéro CAS |
834882-13-2 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(1S,2R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,23?,24?,25-,26-,27?/m1/s1 |
Clé InChI |
AJIBEBUBGLMKAS-WPIAOCQFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC45[C@@]3(CCC(C4O5)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC45C3(CCC(C4O5)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


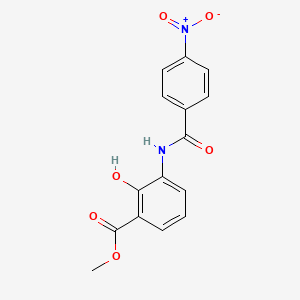
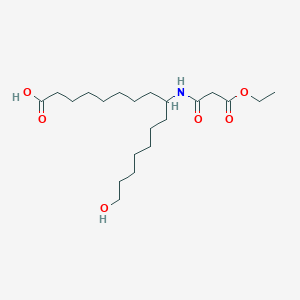

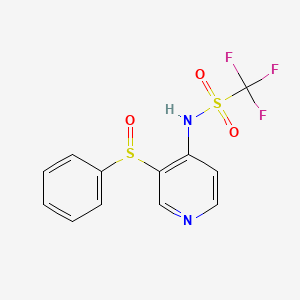

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)

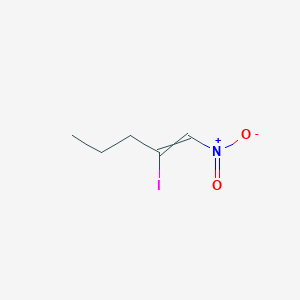
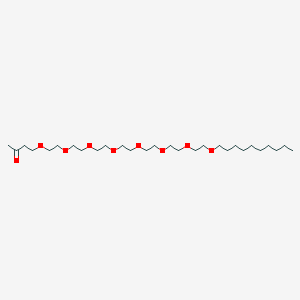
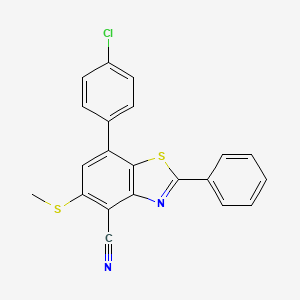
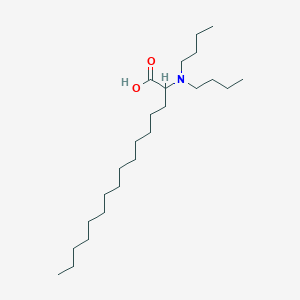
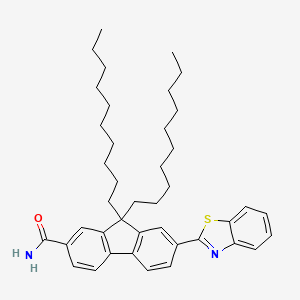

![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)
